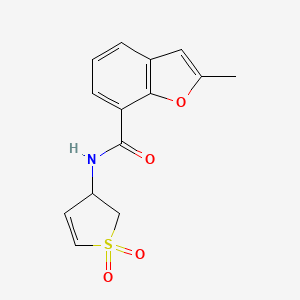![molecular formula C16H25ClN2O3 B6022343 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol, also known as CDMPE, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of reward, motivation, and addiction. In
Wirkmechanismus
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol acts as an agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor by this compound leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and addiction. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the mesolimbic dopamine system in a complex manner.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its potential therapeutic effects in addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of the mesolimbic dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol. One area of interest is the development of new medications for addiction and other psychiatric disorders that target the dopamine D3 receptor. This compound may serve as a useful starting point for the development of such medications. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the role of the dopamine D3 receptor in various physiological and behavioral processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in various psychiatric disorders.
Synthesemethoden
The synthesis of 2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of drug addiction, depression, and other psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is a promising target for the development of new medications for addiction and other psychiatric disorders. This compound has also been used as a tool compound to study the role of the dopamine D3 receptor in various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
2-[4-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-18-5-6-19(11-13(18)4-7-20)10-12-8-14(17)16(22-3)15(9-12)21-2/h8-9,13,20H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWRGLIWSCLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=C(C(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)





![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
